molecular formula C10H13NO3 B135879 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol CAS No. 138835-99-1

5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol

Cat. No.: B135879
CAS No.: 138835-99-1
M. Wt: 195.21 g/mol
InChI Key: YHMJCVMHQKHWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is a pyridine derivative featuring a dioxolane ring fused to the pyridine backbone at position 3. The dioxolane moiety contains a hydroxyl group and two methyl substituents at the 5,5-positions, conferring steric bulk and influencing the compound’s physicochemical properties.

Properties

CAS No.

138835-99-1

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5,5-dimethyl-3-pyridin-2-yldioxolan-3-ol

InChI

InChI=1S/C10H13NO3/c1-9(2)7-10(12,14-13-9)8-5-3-4-6-11-8/h3-6,12H,7H2,1-2H3

InChI Key

YHMJCVMHQKHWMY-UHFFFAOYSA-N

SMILES

CC1(CC(OO1)(C2=CC=CC=N2)O)C

Canonical SMILES

CC1(CC(OO1)(C2=CC=CC=N2)O)C

Synonyms

1,2-Dioxolan-3-ol,5,5-dimethyl-3-(2-pyridinyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Functional Group Differences Potential Applications Reference
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol Dioxolane (5,5-dimethyl), hydroxyl Steric bulk, metabolic stability Drug design, solubility modulation N/A
6-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridin-3-ol Dioxaborolane, hydroxyl Boron-mediated reactivity Suzuki couplings, sensors
PAK-200 Dioxaphosphorinane, dihydropyridine Phosphorus-mediated P-gp inhibition Multidrug resistance reversal
2,6-Diiodo-5-methoxypyridin-3-ol Halogens (I), methoxy Hydrophobicity, electron effects Halogen bonding in drug targets
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol Propargyl alcohol, dimethoxy Alkyne reactivity Click chemistry intermediates

Research Findings and Implications

  • Biological Activity : While PAK-200’s dioxaphosphorinane enables P-glycoprotein inhibition, the target’s dioxolane may prioritize passive diffusion over active transport due to reduced polarity .
  • Synthetic Utility : Unlike boronate esters (), the dioxolane lacks cross-coupling reactivity but could act as a protecting group for vicinal diols in synthetic pathways .

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